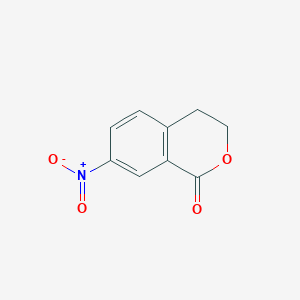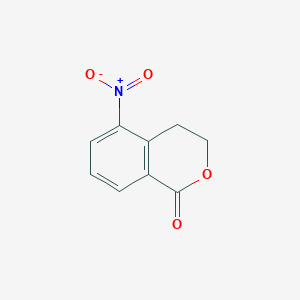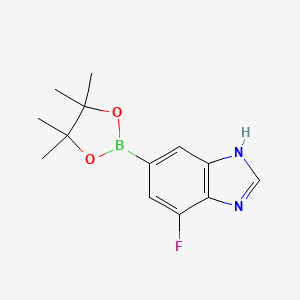
7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole” is a chemical compound with the molecular formula C13H15BFNO3 . It’s also known by its CAS number 2923347-07-1 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzodiazole ring substituted with a fluorine atom at the 7-position and a tetramethyl-dioxaborolane group at the 5-position . The molecular weight of the compound is 263.08 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the sources I found . Typically, these would include properties such as melting point, boiling point, density, and solubility.科学研究应用
7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole has been studied for its potential applications in medicinal chemistry, biochemistry, and drug discovery. This compound has been studied as a potential inhibitor of the enzyme carbonic anhydrase II (CAII). CAII is an enzyme involved in the regulation of pH in cells and tissues, and inhibition of CAII can lead to the inhibition of cancer cell proliferation. This compound has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. Inhibition of COX-2 can lead to the inhibition of inflammation and pain. This compound has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of cognitive function. Inhibition of AChE can lead to the improvement of cognitive function.
作用机制
Target of Action
Similar compounds with a boronic acid ester group have been used in the organic synthesis of drugs, often in glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .
Mode of Action
Compounds with similar structures have been used in organic synthesis, where they often participate in substitution reactions .
Biochemical Pathways
It’s known that boric acid compounds are often used as enzyme inhibitors or specific ligand drugs .
Pharmacokinetics
The compound’s physical and chemical properties such as its molecular weight (22305), melting point (29-33°C), and boiling point (3042±270 °C) can influence its bioavailability .
Result of Action
It’s known that enzymes produced by boric acid compounds can lead to apoptosis of certain cancer cells .
实验室实验的优点和局限性
7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole has several advantages and limitations for laboratory experiments. One advantage is that this compound is a relatively stable compound that can be stored for extended periods of time. Another advantage is that this compound is relatively inexpensive to synthesize. A limitation is that this compound is relatively insoluble in water, which can limit its use in aqueous solutions.
未来方向
7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole has potential applications in medicinal chemistry, biochemistry, and drug discovery. Future research should focus on further exploring the mechanism of action of this compound and developing new synthesis methods for this compound. Additionally, further research should focus on exploring the effects of this compound on cancer cell proliferation, inflammation and pain, and cognitive function. Finally, further research should focus on exploring the potential applications of this compound in drug discovery.
合成方法
7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole can be synthesized through two different methods: the direct fluorination of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole (TMBD) and the reaction of 5-bromo-1H-1,3-benzodiazole with boron-containing reagents. The direct fluorination method involves the reaction of TMBD with a fluorinating agent such as N-fluoro-2,2,2-trifluoroethyl N-methylcarbamate in the presence of a base such as triethylamine. The reaction of 5-bromo-1H-1,3-benzodiazole with boron-containing reagents involves the reaction of the bromide with a boron-containing reagent such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl in the presence of a base such as potassium carbonate.
安全和危害
属性
IUPAC Name |
4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-9(15)11-10(6-8)16-7-17-11/h5-7H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOPFQHEBWPOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride](/img/structure/B6600803.png)
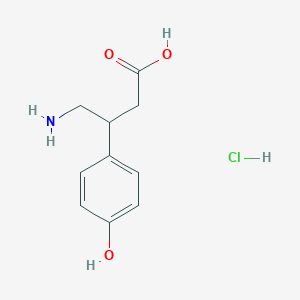

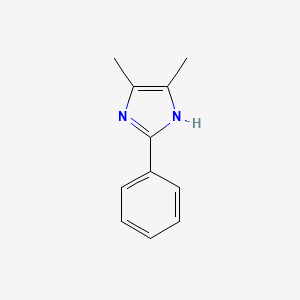
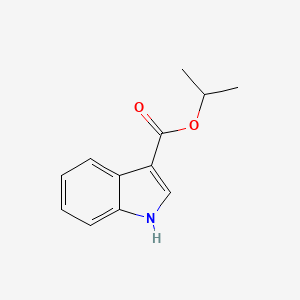
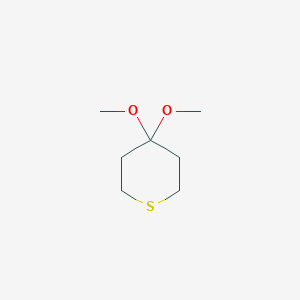
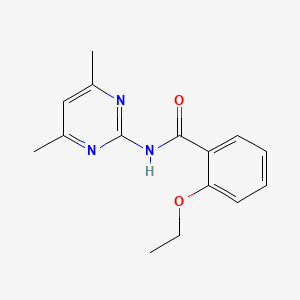

![3H-benzo[e]indole-1-carboxylic acid](/img/structure/B6600873.png)


![[2-(ethoxycarbonyl)cyclopropyl]boronic acid](/img/structure/B6600893.png)
